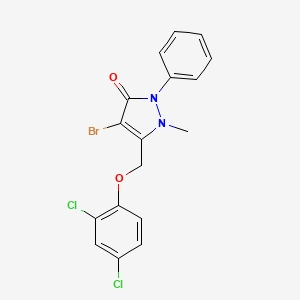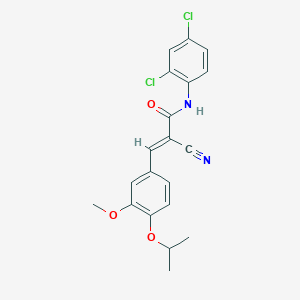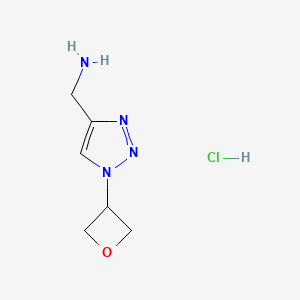
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a 2,4-dichlorophenoxy moiety are often used in the synthesis of various organic compounds . They are also found in certain pesticides and herbicides .
Synthesis Analysis
The synthesis of compounds with a 2,4-dichlorophenoxy moiety often involves reactions with other organic compounds . For example, 2,4-dichlorophenoxyacetic acid can react with thiosemicarbazide to form 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Molecular Structure Analysis
The molecular structure of compounds with a 2,4-dichlorophenoxy moiety can be complex, depending on the other components of the molecule .Chemical Reactions Analysis
Compounds with a 2,4-dichlorophenoxy moiety can undergo various chemical reactions. For example, 2,4-dichlorophenoxyacetic acid can degrade efficiently in ozonation, photocatalytic, photo-Fenton, and electrochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a 2,4-dichlorophenoxy moiety can vary widely depending on the specific compound .Scientific Research Applications
Synthesis and Biological Activity :
- Pyrazolone derivatives, similar to 3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, have been synthesized and evaluated for their potential antioxidant activity. One such study involved the synthesis of thiazolyl–pyrazolone compounds and their evaluation using ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
- Additionally, pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activity, highlighting the potential of pyrazolone derivatives in antimicrobial applications (B'Bhatt & Sharma, 2017).
Radioactive Labeling for Environmental Studies :
- Pyrazole derivatives have been used in the synthesis of novel fungicides like SYP-3343. One study focused on the synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, for use as a radiotracer in metabolism, toxicology, and environmental studies (Liu et al., 2011).
Molecular and Crystal Structures Studies :
- Research into the molecular and crystal structures of NH-pyrazolium hydrochlorides and hydrobromides provides insights into the chemical properties of pyrazolone compounds, which can be crucial for designing new materials and drugs (Foces-Foces et al., 1997).
Synthesis of Derivatives and Drug Development :
- Various derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-yl have been synthesized and characterized, providing a foundation for the development of new pharmaceutical compounds (Holzer, Guo, & Schalle, 2009).
Applications in Cancer Research :
- The synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for industrial production has been explored, particularly for their role in molecular targeted therapy for cancer (Liu, Xu, & Xiong, 2017).
Exploring Ligating Properties with Metals :
- Studies on the ligating properties of pyrazolone derivatives with metals like chromium(III) have been conducted, revealing potential applications in coordination chemistry and material science (Patel et al., 1986).
Mechanism of Action
The mechanism of action of compounds with a 2,4-dichlorophenoxy moiety can vary depending on the specific compound. For example, 2,4-dichlorophenoxyacetic acid is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-[(2,4-dichlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c1-21-14(10-24-15-8-7-11(19)9-13(15)20)16(18)17(23)22(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHIJFHFSPOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)

![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762666.png)


![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)

![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)